molecular formula C24H20N4O4 B2726557 4-Azido-N-Fmoc-D-phenylalanine CAS No. 1391586-30-3

4-Azido-N-Fmoc-D-phenylalanine

Cat. No. B2726557
CAS RN: 1391586-30-3
M. Wt: 428.448
InChI Key: FDDCQWPWXJJNFA-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-N-Fmoc-D-phenylalanine is a highly versatile compound with extensive applications in scientific research . It is an unusual amino acid used in Solid Phase Peptide Synthesis (SPPS) for the synthesis of photoreactive affinity labels . The side-chain azido (N3) group is stable in trifluoroacetic acid (TFA) or piperidine (Pip), two reagents commonly used in SPPS .


Synthesis Analysis

Fmoc-4-azido-L-phenylalanine is used in Solid Phase Peptide Synthesis (SPPS) for the synthesis of photoreactive affinity labels . The azido group can be readily converted to an amine on the solid phase or in solution via the Staudinger reduction .


Molecular Structure Analysis

The molecular formula of this compound is C24H20N4O4 . Its molecular weight is 428.44 .


Chemical Reactions Analysis

Fmoc-4-azido-L-phenylalanine has found utility in synthesizing a diverse range of peptides, proteins, and biologically active molecules . It serves as a valuable starting material for the synthesis of various azide-containing compounds .


Physical And Chemical Properties Analysis

This compound is an off-white to brownish powder . It is clearly soluble in methanol at a concentration of 2.5% .

Scientific Research Applications

Fullerene-based HIV-1 Protease Inhibitors

4-Azido-N-Fmoc-D-phenylalanine has been utilized in the synthesis of fullerene-based inhibitors targeting HIV-1 protease. The compound's inclusion in fullerene amino acid-derived peptides showcased potential in designing protease inhibitors, indicating that fullerene-based amino acids could serve as foundational structures for developing novel antiviral agents (Strom et al., 2015).

Hydrogelation and Self-Assembly

Research has demonstrated that Fmoc-protected aromatic amino acids, including this compound, can efficiently self-assemble and promote hydrogelation in aqueous solvents. The study of monohalogenated Fmoc-Phe side-chain derivatives revealed that such modifications significantly enhance self-assembly into amyloid-like fibrils, facilitating hydrogelation. This underscores the compound's role in tuning the self-assembly and gelation properties of small molecule hydrogelators, offering insights into designing materials with specific rheological properties (Ryan et al., 2010).

Native Chemical Ligation

This compound has found application in native chemical ligation, facilitating the synthesis of complex peptides. The method involves capping a tetrapeptide with the N-Boc amino acid derivative followed by successful ligation with C-terminal thioesters. This technique allows for the synthesis of peptides with precise structural requirements, demonstrating the compound's utility in peptide engineering (Crich & Banerjee, 2007).

Photophosphorylation Studies

The synthesis of Fmoc-protected carboxydifluoromethyl-L-phenylalanine, a derivative of this compound, has been reported for its potential use in signal transduction studies. These phosphotyrosyl mimetics are designed for preparing inhibitors targeting various signal transduction pathways, illustrating the compound's application in developing therapeutic agents for signal transduction-related disorders (Yao et al., 1999).

Antibacterial Composite Materials

Fmoc-decorated self-assembling building blocks, including this compound derivatives, have shown promise in antibacterial applications. The incorporation of these nanoassemblies within resin-based composites has demonstrated the ability to inhibit bacterial growth without compromising the mechanical and optical properties of the materials. This suggests the compound's potential in creating advanced biomedical materials with intrinsic antibacterial capabilities (Schnaider et al., 2019).

Safety and Hazards

When handling 4-Azido-N-Fmoc-D-phenylalanine, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

4-Azido-N-Fmoc-D-phenylalanine is an unusual amino acid used in Solid Phase Peptide Synthesis (SPPS) for the synthesis of photoreactive affinity labels . The primary targets of this compound are the peptide sequences that are being synthesized .

Mode of Action

The side-chain azido (N3) group of this compound is stable in trifluoroacetic acid (TFA) or piperidine (Pip), two reagents commonly used in SPPS . The azido group can be readily converted to an amine on the solid phase or in solution via the Staudinger reduction .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The azido group can react with alkyne-containing molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is used to create complex structures in peptide synthesis .

Pharmacokinetics

As a synthetic amino acid used in peptide synthesis, its bioavailability would largely depend on the properties of the final peptide product .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the peptides it helps synthesize. The azido group allows for the introduction of a variety of functional groups into the peptide, enabling the creation of peptides with specific properties and functions .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as pH and temperature, which can affect the stability of the azido group and the efficiency of the Staudinger reduction . Additionally, the presence of copper ions is necessary for the CuAAC reaction .

properties

IUPAC Name

(2R)-3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDCQWPWXJJNFA-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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